molecular formula C14H19BFNO3 B11848573 N-(4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide

N-(4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide

Cat. No.: B11848573
M. Wt: 279.12 g/mol
InChI Key: QYIIYMIQIGRJNC-UHFFFAOYSA-N
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Description

5-Acetamido-2-fluorophenylboronic Acid Pinacol Ester is a boronic ester derivative that has gained attention in the field of organic synthesis due to its unique chemical properties. This compound is characterized by the presence of an acetamido group, a fluorine atom, and a boronic ester moiety, making it a versatile building block for various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetamido-2-fluorophenylboronic Acid Pinacol Ester typically involves the reaction of 5-acetamido-2-fluorophenylboronic acid with pinacol in the presence of a suitable catalyst. The reaction is usually carried out under mild conditions, with the use of solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, where the reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Acetamido-2-fluorophenylboronic Acid Pinacol Ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Acetamido-2-fluorophenylboronic Acid Pinacol Ester has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the development of boron-containing drugs and probes for biological studies.

    Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 5-Acetamido-2-fluorophenylboronic Acid Pinacol Ester involves its interaction with various molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition studies. The fluorine atom enhances the compound’s stability and reactivity, while the acetamido group provides additional sites for chemical modification .

Comparison with Similar Compounds

Similar Compounds

  • 2-Aminophenylboronic Acid Pinacol Ester
  • 4-Aminophenylboronic Acid Pinacol Ester
  • 2-Formylphenylboronic Acid Pinacol Ester

Uniqueness

5-Acetamido-2-fluorophenylboronic Acid Pinacol Ester stands out due to the presence of both an acetamido group and a fluorine atom, which confer unique reactivity and stability compared to other boronic esters. These features make it particularly valuable in applications requiring precise chemical modifications and high stability .

Properties

Molecular Formula

C14H19BFNO3

Molecular Weight

279.12 g/mol

IUPAC Name

N-[4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide

InChI

InChI=1S/C14H19BFNO3/c1-9(18)17-10-6-7-12(16)11(8-10)15-19-13(2,3)14(4,5)20-15/h6-8H,1-5H3,(H,17,18)

InChI Key

QYIIYMIQIGRJNC-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)NC(=O)C)F

Origin of Product

United States

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